molecular formula C27H29NO6 B5035250 4-methoxybenzyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

4-methoxybenzyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B5035250
M. Wt: 463.5 g/mol
InChI Key: CLEQDNMIYSMMRI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a quinoline backbone, which is a common structure in many pharmaceuticals and other biologically active compounds . The methoxy and benzyl groups attached to the molecule could potentially influence its reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The methoxy and benzyl groups could potentially introduce steric hindrance, affecting the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of quinolines and methoxybenzyl compounds. For example, it might undergo electrophilic substitution reactions at the benzyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms could all influence properties like solubility, melting point, and reactivity .

Safety and Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be used to minimize risk .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties. Biological testing could also be performed to determine if it has any pharmacological activity .

properties

IUPAC Name

(4-methoxyphenyl)methyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO6/c1-16-23(27(30)34-15-17-11-13-18(31-2)14-12-17)24(25-20(28-16)8-6-9-21(25)29)19-7-5-10-22(32-3)26(19)33-4/h5,7,10-14,24,28H,6,8-9,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEQDNMIYSMMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)OC)OC)C(=O)OCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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